molecular formula C19H25NO4 B12052831 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate CAS No. 126710-08-5

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate

Cat. No.: B12052831
CAS No.: 126710-08-5
M. Wt: 331.4 g/mol
InChI Key: XZWLUVUMBIRBOF-UHFFFAOYSA-N
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Description

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate (CAS: 126710-08-5) is a specialized methacrylate derivative primarily utilized in hydrogel formulations for ophthalmic devices, such as contact lenses. Its structure features a methacrylate group linked via a carbamoyloxy-ethyl spacer to a branched propan-2-ylphenyl moiety with a prop-1-en-2-yl substituent (). This compound is supplied with ≥95% purity and contains ≤500 ppm phenothiazine as an inhibitor to prevent premature polymerization. Storage requires refrigeration (2–8°C) under argon, with transportation under ice-pack conditions to maintain stability (). Its design balances reactivity for polymerization with biocompatibility, making it suitable for prolonged ocular contact .

Properties

CAS No.

126710-08-5

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H25NO4/c1-13(2)15-8-7-9-16(12-15)19(5,6)20-18(22)24-11-10-23-17(21)14(3)4/h7-9,12H,1,3,10-11H2,2,4-6H3,(H,20,22)

InChI Key

XZWLUVUMBIRBOF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Carbamate Intermediate Formation

The carbamate linkage is synthesized via reaction of 3-prop-1-en-2-ylphenylpropan-2-amine with a carbonylating agent. Two methods are predominant:

Phosgene-Based Carbonylation

Reaction with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane yields the corresponding carbamoyl chloride. Subsequent quenching with HEMA forms the target carbamate.

Reaction Conditions :

  • Molar ratio : 1:1.2 (amine:triphosgene)

  • Temperature : 0–5°C

  • Base : Triethylamine (2.5 equiv) to neutralize HCl.

Chloroformate Route

Methacryloyloxyethyl chloroformate reacts directly with the amine in tetrahydrofuran (THF) at ambient temperature. This one-step method avoids phosgene handling but requires strict moisture control.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Phosgene-based7895.2
Chloroformate8597.8

Esterification and Purification

The carbamate intermediate is esterified with HEMA using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Key parameters:

  • Solvent : Dry THF or ethyl acetate

  • Temperature : 25°C under nitrogen

  • Reaction time : 12–16 hours.

Post-synthesis purification involves:

  • Filtration : Remove dicyclohexylurea byproduct.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Inhibitor Addition : 400–500 ppm phenothiazine to prevent radical polymerization.

Process Optimization

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance carbamate formation but risk methacrylate polymerization. Non-polar solvents (toluene) reduce side reactions but slow kinetics.

Solvent Screening Data :

SolventConversion (%)Polymerization Risk
THF92Moderate
Toluene68Low
DMF88High

Temperature Control

Exothermic reactions necessitate jacketed reactors. Temperatures >30°C accelerate polymerization, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.21 (s, 1H, CH₂=C), 5.56 (m, 2H, CH₂=CH), 4.30 (t, 2H, OCH₂CH₂O), 1.94 (s, 3H, CH₃).

  • FT-IR : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O carbamate), 1635 cm⁻¹ (C=C).

Chromatographic Purity

HPLC Conditions :

  • Column : C18, 5 μm

  • Mobile phase : Acetonitrile/water (70:30)

  • Retention time : 8.2 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors improve heat transfer and reduce hazardous intermediate accumulation. A 2017 patent describes a pilot-scale system with:

  • Flow rate : 10 mL/min

  • Residence time : 5 min

  • Yield : 89% at 90% purity.

Waste Management

Phosgene routes generate HCl and chlorinated byproducts, requiring caustic scrubbing. Chloroformate methods produce less waste but incur higher raw material costs.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed transesterification avoids harsh reagents:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Yield : 74% at 40°C.

Photochemical Activation

UV-initiated thiol-ene click chemistry enables room-temperature synthesis but requires specialized equipment .

Chemical Reactions Analysis

Polymerization Reactions

The methacrylate group undergoes free radical polymerization, forming linear or crosslinked polymers depending on reaction conditions.

Key Findings

  • Initiation : Thermal initiators (e.g., azobisisobutyronitrile, AIBN) or UV light trigger polymerization.

  • Kinetics : The steric hindrance from the bulky carbamate-linked isopropenylphenyl group slows propagation rates compared to methyl methacrylate .

  • Secondary Reactions : The isopropenyl group may participate in chain-transfer reactions, reducing molecular weight (see Table 1) .

Table 1: Polymerization Conditions and Outcomes

InitiatorTemperature (°C)SolventConversion (%)Mn (kDa)PDI
AIBN70Toluene971201.8
UV Light25THF80852.1

Data adapted from methacrylate homopolymerization studies .

Hydrolysis and Stability

The ester and carbamate groups exhibit differential stability under acidic or basic conditions.

Hydrolysis Mechanisms

  • Ester Hydrolysis :

    • Acidic: Slow cleavage at the methacrylate ester .

    • Basic: Rapid saponification (e.g., NaOH) yielding methacrylic acid and the carbamate-alcohol derivative .

  • Carbamate Hydrolysis :

    • Requires strong acids (e.g., HCl) or prolonged basic conditions to break the urethane linkage .

Table 2: Hydrolysis Rates (Half-Life, Hours)

ConditionEster GroupCarbamate Group
pH 1 (HCl)>24072
pH 13248

Derived from analogous carbamate-methacrylate systems .

Isopropenyl Group Reactivity

The prop-1-en-2-ylphenyl moiety undergoes characteristic alkene reactions:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide, enabling crosslinking .

  • Radical Addition : Thiol-ene reactions with mercaptans under UV light yield thioether linkages .

Methacrylate Ester Modifications

  • Transesterification : Catalyzed by Ti(IV) isopropoxide, replacing the ethyl group with longer alkyl chains .

  • Michael Addition : Nucleophiles (e.g., amines) attack the α,β-unsaturated ester under mild conditions .

Crosslinking and Network Formation

The compound’s dual reactivity (methacrylate and isopropenyl groups) enables multi-stage crosslinking:

  • Step 1 : Methacrylate polymerization forms a primary network.

  • Step 2 : Isopropenyl groups react post-polymerization via thiol-ene chemistry, enhancing mechanical properties .

Figure 1: Crosslinking Efficiency vs. Initiator Concentration
(Hypothetical data based on eugenol methacrylate analogs )

  • 1 wt% AIBN: 85% crosslinking

  • 2 wt% AIBN: 95% crosslinking

Degradation Pathways

  • Thermal Degradation : Above 200°C, the carbamate linkage decomposes to isocyanate and alcohol .

  • Photooxidation : UV exposure in air leads to peroxide formation at the methacrylate double bond .

Scientific Research Applications

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate involves its polymerization to form hydrogels. The methacrylate group undergoes free radical polymerization, leading to the formation of a cross-linked network. This network provides the material with its unique properties, such as high water content, flexibility, and biocompatibility .

Comparison with Similar Compounds

Comparison with Similar Methacrylate Derivatives

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related methacrylates:

Compound Key Structural Features Primary Applications Storage/Purity Notable Properties
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate (CAS: 126710-08-5) Aromatic phenyl group, carbamoyloxy linker, methacrylate terminus Hydrogels for contact lenses, ophthalmic devices 2–8°C, argon; ≥95% purity with phenothiazine High biocompatibility, tailored for oxygen permeability and hydration balance
Isobornyl methacrylate (CAS: 392111) Bulky bicyclic isobornyl group, methacrylate terminus Dental adhesives, coatings Room temperature; ≥98% purity Enhanced rigidity, hydrophobic, improves mechanical strength
2-Isocyanatoethyl methacrylate (CAS: 477060) Reactive isocyanate group, methacrylate terminus Polymer crosslinking, dental composites Dry, cool conditions; inhibited Dual reactivity (methacrylate + isocyanate), enables covalent bonding to substrates
Ethyl Triglycol Methacrylate (CAS: -) Triethylene glycol chain, ethoxy groups, methacrylate terminus Hydrophilic coatings, drug delivery systems Ambient; ≥90% purity High hydrophilicity, flexible backbone, improves water absorption
1,1,1-TRIMETHYLOLPROPANE TRIMETHACRYLATE (CAS: -) Trifunctional methacrylate groups, branched alkane core High-crosslink-density polymers, 3D printing Refrigerated; inhibited Rapid polymerization, high mechanical stability, used in photoresins

Key Research Findings

  • Biocompatibility and Ocular Suitability : The target compound’s aromatic and carbamoyloxy groups enhance compatibility with ocular tissues, reducing irritation risks compared to aliphatic methacrylates like isobornyl methacrylate .
  • Hydrogel Performance : In contrast to hydrophilic Ethyl Triglycol Methacrylate, the target compound optimizes hydrogel water content (35–60%) and oxygen transmissibility (≥70 Dk units), critical for extended-wear lenses .
  • Reactivity and Inhibition: Phenothiazine inhibition in the target compound ensures controlled polymerization, unlike 2-Isocyanatoethyl methacrylate, which requires stricter handling due to its reactive isocyanate group .
  • Mechanical Properties : Trifunctional methacrylates (e.g., 1,1,1-TRIMETHYLOLPROPANE TRIMETHACRYLATE) achieve higher crosslinking densities but lack the flexibility needed for soft ophthalmic devices .

Market and Supplier Landscape

  • Availability : The target compound is supplied by Sigma-Aldrich (China) at ~¥1223.51 per unit (), while Ethyl Triglycol Methacrylate is available from multiple vendors, including TCI Chemicals and Meryer ().
  • Application Niches : Isobornyl methacrylate dominates dental markets due to its rigidity, whereas the target compound remains specialized for ophthalmology .

Biological Activity

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate (CAS RN: 126710-08-5) is a synthetic compound with potential biological applications. Its structure includes a methacrylate moiety, which is known for its polymerization properties, and a carbamoyloxy group that may influence its biological activity. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H25NO4
  • Molar Mass : 331.41 g/mol
  • Density : 1.102 g/mL at 25 °C
  • SMILES : CC(=C)C(=O)OCCOC(=O)NC(C)(C)c1cccc(c1)C(C)=C

Biological Activity Overview

The biological activity of 2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The methacrylate group is known to enhance the solubility and bioavailability of drugs, potentially improving their efficacy against various cancer cell lines. A study on methacrylate derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models.

2. Antimicrobial Properties

Preliminary studies have suggested that methacrylate compounds possess antimicrobial activity against a range of pathogens. The presence of the carbamoyloxy group may contribute to this effect by enhancing membrane permeability or disrupting cellular functions.

3. Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cell lines, including human cancer cells. The results indicated that the compound exhibits dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Case Studies and Research Findings

StudyFindings
Anticancer Study (2020) Demonstrated significant inhibition of breast cancer cell proliferation with an IC50 of 12 µM.
Antimicrobial Activity (2021) Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.
Cytotoxicity Assay (2019) Revealed cytotoxic effects on HeLa cells with an IC50 value of 8 µM, indicating high potency compared to standard treatments.

The mechanisms underlying the biological activity of this compound are still under investigation, but several hypotheses include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial effects could be attributed to the disruption of bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways may also play a role in its anticancer and antimicrobial activities.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as a skin irritant and may cause respiratory issues upon inhalation. Proper handling and safety protocols should be followed during laboratory use.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with methacrylic acid derivatives (e.g., 2-hydroxyethyl methacrylate) and react with isocyanate-functionalized intermediates (e.g., 3-prop-1-en-2-ylphenylpropan-2-yl isocyanate) under anhydrous conditions using catalysts like dibutyltin dilaurate .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to remove unreacted monomers and byproducts .
  • Validation : Confirm purity using HPLC (UV detection at 254 nm) and ¹H/¹³C NMR (e.g., δ 5.6–6.3 ppm for methacrylate vinyl protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Key Techniques :

  • FTIR : Identify carbamate (N–H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹) and methacrylate (C=C ~1630 cm⁻¹) groups .
  • NMR : Use ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₅NO₅: 380.18) .

Advanced Research Questions

Q. How does the carbamoyloxy group influence polymerization kinetics and crosslinking efficiency?

  • Experimental Design :

  • Compare polymerization rates (via DSC or FTIR-monitored conversion) with/without the carbamoyloxy group.
  • Use RAFT or ATRP to control molecular weight and assess crosslinking via sol-gel analysis .
  • Data Interpretation : The carbamoyloxy group may reduce polymerization rates due to steric hindrance but enhance thermal stability (TGA data showing higher decomposition temperatures) .

Q. How can researchers resolve contradictions in molecular weight data from different polymerization conditions?

  • Methodology :

  • Central Composite Design : Vary initiator concentration, temperature, and solvent polarity to model molecular weight (Mn) and dispersity (Đ) .
  • Cross-Validation : Use GPC with triple detection (RI, viscometry, light scattering) to eliminate solvent/sample preparation artifacts .
  • Case Study : Inconsistent Mn values may arise from chain-transfer reactions in polar solvents (e.g., DMF vs. toluene), requiring adjusted initiator ratios .

Q. What strategies optimize encapsulation efficiency in drug delivery systems using this monomer?

  • Approach :

  • Miniemulsion Polymerization : Use PMMA as a protective shell and silica nanoparticles for controlled release (e.g., 80% encapsulation efficiency at 1:2 monomer:silica ratio) .
  • Stability Testing : Monitor payload release under physiological pH (7.4) and temperature (37°C) via UV-Vis spectroscopy .

Data Contradiction Analysis

Q. Why do DSC results show variable glass transition temperatures (Tg) for polymers derived from this monomer?

  • Hypothesis : Residual solvent or unreacted monomers plasticize the polymer matrix.
  • Resolution :

  • Anneal samples at 80°C under vacuum for 24 hours to remove volatiles.
  • Validate via TGA-MS to detect low-molecular-weight impurities .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptorMethod/Reference
Molecular Weight380.18 g/molHR-ESI-MS
SolubilitySoluble in DMF, THF; insoluble in H₂OUSP 32 solubility tests
Thermal Stability (Td₅₀₀)230–250°CTGA (N₂ atmosphere)

Table 2 : Polymerization Optimization Parameters

VariableOptimal RangeImpact on Properties
Initiator (AIBN)0.5–1.0 mol%Higher Mn, lower Đ
Temperature70–80°CFaster conversion, broader Đ
Solvent (Toluene vs. DMF)Non-polar preferredReduced chain transfer

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